molecular formula C6H9ClN2 B3057711 Pyridin-3-ylmethanamine Hydrochloride CAS No. 84359-15-9

Pyridin-3-ylmethanamine Hydrochloride

Cat. No.: B3057711
CAS No.: 84359-15-9
M. Wt: 144.6 g/mol
InChI Key: INYDZJIFKXAPNM-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate and Chemical Scaffold

Pyridin-3-ylmethanamine Hydrochloride is highly regarded as a versatile synthetic intermediate due to its bifunctional nature. The primary amine group is a nucleophile that readily participates in a wide array of chemical transformations, including amidation, alkylation, and reductive amination reactions. These reactions allow for the facile introduction of the pyridin-3-ylmethyl moiety into a larger molecular framework. For instance, its free base form, 3-(aminomethyl)pyridine, is a versatile compound for the synthesis of pharmaceuticals and agricultural chemicals. researchgate.net

The pyridine (B92270) ring itself provides a robust and modifiable core structure, often referred to as a chemical scaffold. In medicinal chemistry, a scaffold is a central framework upon which various functional groups can be systematically attached to explore structure-activity relationships (SAR). The pyridine scaffold is considered a "privileged" structure because it is a recurring motif in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net This prevalence is attributed to the pyridine ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-stacking, and dipole-dipole interactions. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility and pharmacokinetic properties. frontiersin.org

Scope and Relevance within Contemporary Organic and Medicinal Chemistry

The application of this compound and its derivatives is extensive in modern chemical research, particularly in the discovery of new therapeutic agents. The pyridine nucleus is a fundamental component in over 7000 existing drug molecules. nih.gov The structural motif derived from this compound is integral to the development of molecules targeting a wide range of diseases.

Detailed research has shown that pyridine-based scaffolds are central to the development of various classes of therapeutic agents:

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are crucial in oncology. For example, derivatives have been designed as inhibitors of FMS-like tyrosine receptor kinase 3 (FLT3) for the potential treatment of acute myeloid leukemia (AML). nih.gov Additionally, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from pyridine precursors, have shown potent PIM-1 kinase inhibition, a target in cancer therapy. nih.gov

Anti-inflammatory Agents: Substituted nitropyridines have been used as precursors for the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors, which have potential anti-inflammatory applications. mdpi.com

Antimicrobial Agents: Pyridinone-containing compounds, which can be synthesized from pyridine intermediates, exhibit a broad spectrum of pharmacological properties, including antimicrobial effects. frontiersin.org The pyridine scaffold itself is found in drugs used to treat tuberculosis, such as isoniazid. nih.gov

Central Nervous System (CNS) Agents: The development of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease has utilized pyridine scaffolds. semanticscholar.org

The versatility of the pyridin-3-ylmethanamine structure allows chemists to synthesize large libraries of compounds for high-throughput screening, accelerating the drug discovery process. Its utility as a foundational building block ensures its continued relevance in the ongoing search for novel and more effective pharmaceuticals. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-(aminomethyl)pyridine
Picolamine
Hydrochloric Acid
Isoniazid
Nitropyridines

Properties

IUPAC Name

pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYDZJIFKXAPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383135
Record name Pyridin-3-ylmethanamine Hydrochloride
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Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22199-21-9, 84359-15-9
Record name 3-Pyridinemethanamine, hydrochloride (1:2)
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Record name NSC194312
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Record name Pyridin-3-ylmethanamine Hydrochloride
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Synthetic Methodologies for Pyridin 3 Ylmethanamine Hydrochloride

Reductive Amination Approaches

Reductive amination is a cornerstone in the synthesis of amines, including Pyridin-3-ylmethanamine. This method typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is subsequently reduced to the target amine. This process can be performed in a single pot, making it highly efficient.

Utilizing Pyridine-3-carboxaldehyde Precursors

The most direct route via reductive amination employs Pyridine-3-carboxaldehyde as the starting material. This aldehyde reacts with an ammonia source to form the corresponding imine, which is not isolated but reduced in situ. The choice of ammonia source and reaction conditions is critical to optimize the yield and purity of the final product. The reaction is a fundamental transformation in organic synthesis, providing a reliable pathway to the desired aminomethylpyridine structure.

Application of Various Reducing Agents

A diverse array of reducing agents can be employed for the reduction of the intermediate imine. The selection of the reductant influences the reaction's mildness, selectivity, and compatibility with other functional groups. mdpi.com

Commonly used reducing agents include:

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used due to their mild nature. Sodium cyanoborohydride is particularly effective under weakly acidic conditions where the iminium ion is readily formed and reduced, while the aldehyde itself is less reactive.

Borane (B79455) Complexes: Pyridine-borane (BH₃·C₅H₅N) serves as a stable and convenient alternative to other hydride reagents. It offers a mild and effective option for reductive aminations, often carried out in the presence of molecular sieves to drive the imine formation. sciencemadness.org Triethylammonia borane (BH₃N(C₂H₅)₃) has also been reported as an efficient reductant and catalyst for this transformation. rsc.org

Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is a highly effective and atom-economical approach, though it may require specialized pressure equipment.

The table below summarizes various conditions reported for the reductive amination of aldehydes.

AldehydeAmineReducing Agent/SystemIsolated Yield (%)
BenzaldehydeBenzylaminePyridine-borane / 4 Å sieves96
n-HexanalAnilinePyridine-borane / 4 Å sieves91
p-Methoxybenzaldehyden-ButylamineH₂ / Co-containing composite96
p-Chlorobenzaldehyden-ButylamineH₂ / Co-containing composite89

Alkylation and Subsequent Reduction Protocols

In this methodology, an N-aminopyridinium salt is first generated. Deprotonation of this salt forms a highly nucleophilic pyridinium (B92312) ylide. This ylide can then undergo facile substitution reactions with alkylating agents. A key feature of this method is its self-limiting nature; the resulting alkylated pyridinium salt is significantly less nucleophilic than the ylide precursor, which prevents over-alkylation. The final step involves the reductive cleavage of the N-N bond to release the desired secondary amine and remove the pyridine (B92270) moiety. chemrxiv.org This approach provides a novel disconnection for constructing complex amines.

Multi-Component Reaction Strategies in Pyridine-3-ylmethanamine Hydrochloride Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for synthesizing complex molecules, including pyridine derivatives. acsgcipr.orgresearchgate.net While a direct one-pot MCR for Pyridin-3-ylmethanamine Hydrochloride is not commonly cited, MCRs are instrumental in constructing the core pyridine ring, which can then be further functionalized.

Prominent MCRs for pyridine synthesis include:

Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring.

Guareschi-Thorpe Reaction: This method involves the reaction of a cyanoacetamide with a 1,3-diketone to form a substituted 2-pyridone.

Bohlmann-Rahtz Pyridine Synthesis: This synthesis builds the pyridine ring from enamines and ethynyl (B1212043) ketones.

These MCRs are valued for their atom economy and ability to rapidly generate molecular diversity from simple starting materials. acsgcipr.org The resulting functionalized pyridines can serve as key intermediates that, through subsequent reduction or functional group interconversion, can be converted to Pyridin-3-ylmethanamine analogues. For example, a pyridine-3-carboxylate ester formed via an MCR could be converted to the target amine through amide formation and subsequent reduction.

Palladium-Catalyzed Synthetic Routes to this compound Analogues

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly valuable for creating analogues of Pyridin-3-ylmethanamine by modifying the pyridine core or by constructing the aminomethyl side chain.

Key palladium-catalyzed approaches include:

Buchwald-Hartwig Amination: This reaction allows for the coupling of an amine with an aryl halide or triflate. It could be used to synthesize precursors by coupling a protected aminomethyl group to a 3-halopyridine.

C-H Activation/Functionalization: More advanced methods involve the direct functionalization of C-H bonds. mdpi.com Palladium catalysts, often guided by a directing group, can activate a specific C-H bond on the pyridine ring or a side chain, allowing for subsequent bond formation. For instance, recent developments in palladium catalysis have enabled the C(sp³)–H lactamization and cycloamination of amino acids using specialized pyridine-pyridone ligands, demonstrating the power of this approach in forming C-N bonds. nih.govresearchgate.net These strategies are at the forefront of synthetic chemistry and offer novel routes to complex heterocyclic structures pertinent to drug discovery.

Advanced Synthetic Strategies and Methodological Innovations

Green Chemistry Principles in Pyridin-3-ylmethanamine Hydrochloride Synthesis

Green chemistry offers a framework for developing more sustainable chemical processes. In the context of this compound synthesis, this involves the use of eco-friendly catalysts, alternative reaction media, and energy-efficient techniques.

Catalytic Approaches for Sustainable Production

The catalytic hydrogenation of 3-cyanopyridine (B1664610) is the most direct route to Pyridin-3-ylmethanamine. Sustainable approaches in this area focus on replacing traditional, often hazardous, reducing agents with heterogeneous catalysts that offer high selectivity, activity, and recyclability.

Recent research has emphasized the development of catalysts based on non-precious metals and novel support materials. For instance, silica-supported ultrasmall nickel (Ni) nanoparticles have been shown to be effective for the general and selective hydrogenation of various nitriles, including challenging heterocyclic nitriles like cyanopyridines, into primary amines under mild conditions. rsc.org These catalysts are advantageous due to their stability and reusability. rsc.org While precious metal catalysts like palladium on carbon (Pd/C) are highly effective, efforts are ongoing to improve their sustainability by using supports like polysilane/SiO2, which can enhance stability and prevent metal leaching. nih.gov The goal is to achieve high yields of the primary amine while minimizing the formation of secondary and tertiary amine byproducts, a common challenge in nitrile hydrogenation. google.com

Table 1: Comparison of Catalytic Systems for Nitrile Hydrogenation
CatalystSupportKey AdvantagesTypical ConditionsReference
Nickel (Ni) NanoparticlesSilica (SiO2)Non-precious metal, stable, reusable, good for heterocyclic nitriles.Mild temperature and pressure. rsc.org
Palladium (Pd)Polysilane/SiO2High activity and selectivity for primary amines, low metal leaching.Mild conditions (e.g., 90 °C). nih.gov
Palladium-Platinum (PdPt) Alloy NanoparticlesNoneHigh yield of secondary amines (tunable), ambient conditions (1 bar H2, 25 °C).Microwave-assisted synthesis of catalyst. rsc.org
Palladium (Pd)Carbon (C)Widely used, effective, but can lead to byproduct formation and deactivation.Acidic additives, two-phase solvent systems. google.comnih.gov

Solventless and Aqueous Media Methodologies

A core principle of green chemistry is the reduction or elimination of hazardous solvents. jocpr.com Research into solvent-free (neat) conditions and the use of water as a reaction medium is growing. For amine synthesis, solvent-free approaches, such as the aminolysis of epoxides catalyzed by Lewis acids, demonstrate the potential for high yields without organic solvents. acs.orgnih.gov One study detailed the use of a picolylamine–Ni(II) complex on magnetic nanoparticles as a recyclable catalyst for producing pyridine (B92270) derivatives under solvent-free conditions at 80 °C, achieving yields of 91–97%. rsc.orgrsc.orgnih.gov

While the hydrogenation of nitriles is typically performed in organic solvents like alcohols, aqueous-phase synthesis is an attractive green alternative. nih.gov The development of water-tolerant catalysts is key to this approach. Simple and green methods have been explored for the synthesis of fused pyridines using water as a solvent, with additives to increase the solubility of gaseous reactants like CO2. rsc.org Applying these principles to the hydrogenation of the polar 3-cyanopyridine could offer significant environmental benefits by replacing volatile organic compounds with water.

Microwave-Assisted and Ultrasonic Synthesis Enhancements

Microwave irradiation and ultrasonication are alternative energy sources that can dramatically accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.nettandfonline.com Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature spots that enhance mass transfer and reaction rates. tandfonline.comnih.gov This technique has been successfully applied to the synthesis of various pyridine and pyrimidine (B1678525) derivatives, significantly reducing reaction times from hours to minutes. researchgate.netnih.govasianpubs.orgresearchgate.net

Microwave-assisted synthesis has also been recognized as a green chemistry tool, providing rapid and uniform heating. mdpi.commdpi.com This method has been used to prepare various heterocyclic compounds, including pyridine derivatives, often with excellent yields in just a few minutes. mdpi.comresearchgate.neteurekaselect.com The application of these technologies to the catalytic hydrogenation of 3-cyanopyridine could lead to more energy-efficient and rapid production of Pyridin-3-ylmethanamine.

Table 2: Impact of Alternative Energy Sources on Heterocycle Synthesis Time
Reaction TypeMethodReaction TimeKey BenefitReference
Synthesis of Pyridine DerivativesUltrasonic IrradiationMinutesDramatic reduction from hours/days. researchgate.net
Synthesis of 3-Cyano-pyridine-2(1H)-onesUltrasonication~15-20 minutesReduced time, enhanced rate and yield. asianpubs.org
Synthesis of Thiazolyl-PyridazinedionesMicrowave Irradiation (500 W)2-8 minutesRapid, one-pot synthesis. mdpi.com
Synthesis of Pyrido[2,3-e] acs.orgresearchgate.netoxazin-4-onesMicrowave IrradiationN/A (rapid)Described as a "rapid" preparation. researchgate.net

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and easier scalability. u-szeged.hu This technology is particularly well-suited for highly exothermic reactions like catalytic hydrogenation. thalesnano.comresearchgate.net

Microreactor Technology for Process Optimization

Microreactors are small-scale flow devices with channel dimensions typically in the sub-millimeter range. mdpi.com Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, providing precise temperature control and preventing the formation of hot spots. mdpi.comuni-mainz.de This level of control is critical for the selective hydrogenation of 3-cyanopyridine, where overheating can lead to the formation of unwanted byproducts.

The use of packed-bed microreactors, filled with a solid heterogeneous catalyst, is a promising approach. nih.gov A solution of the nitrile can be continuously passed through the heated catalyst bed under a stream of hydrogen gas. This setup allows for high catalyst-to-substrate ratios and can be operated for extended periods without catalyst deactivation. nih.gov For example, a polysilane/SiO2-supported palladium catalyst was used in a continuous-flow system for the selective hydrogenation of various nitriles to primary amines, remaining active for over 300 hours. nih.gov Such systems are highly efficient and can be automated for on-demand synthesis. nist.gov

Telescoped Reaction Sequences for this compound Production

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. mtak.huuc.pt This approach streamlines synthesis, reduces waste, and minimizes manual handling of potentially hazardous materials. rsc.orgdurham.ac.uk

For the production of this compound, a telescoped sequence could involve several integrated steps. A hypothetical but feasible process could begin with the continuous hydrolysis of 3-cyanopyridine to nicotinamide (B372718) in a flow reactor, a process known to be efficient under flow conditions. google.com The output stream could then be directed into a second flow reactor for a Hofmann rearrangement to produce the amine, followed by an in-line acidification step to form the final hydrochloride salt. Alternatively, a process could start with 3-picoline, which is converted to 3-cyanopyridine via ammoxidation in a first reactor, followed by immediate introduction into a second, continuous hydrogenation reactor. nih.gov Such integrated systems represent the forefront of modern chemical manufacturing, offering a robust and efficient route to the final product. nih.govacs.org

Mechanistic Investigations of Reactions Involving Pyridin 3 Ylmethanamine Hydrochloride

Elucidation of Reaction Mechanisms in Formation Pathways

The synthesis of Pyridin-3-ylmethanamine can be achieved through various routes, one of the most notable being a C3-selective functionalization of the pyridine (B92270) ring. A sophisticated mechanism for this involves a traceless C3-selective umpolung (reversal of polarity) of 1-amidopyridin-1-ium salts. chemicalbook.comrsc.org This pathway allows for the direct introduction of an aminomethyl precursor at the C3 position, a task that can be challenging using classical electrophilic substitution methods due to the inherent electron-deficient nature of the pyridine ring. youtube.com

The mechanism can be broken down into three key stages:

Formation of the 1,2-Dihydropyridine Intermediate: The process begins with the reaction of a 1-amidopyridin-1-ium salt with an aminal. The aminal serves as a source of a nucleophilic carbon. This step proceeds via a Mannich-type carbon-carbon bond formation, where the pyridine ring, activated by the amido group, undergoes nucleophilic attack at the C2 position. This generates a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate. chemicalbook.com

Rearrangement and Tautomerization: The initial adduct is not stable and undergoes further transformation. The key mechanistic step is the selective migration or rearrangement that ultimately places the new carbon-carbon bond at the C3 position of the pyridine scaffold.

StepReactantsKey Mechanistic FeatureProduct/Intermediate
1 1-Amidopyridin-1-ium salt, AminalMannich-type C-C bond formation1-Amido-2-dialkylamino-1,2-dihydropyridine
2 1-Amido-2-dialkylamino-1,2-dihydropyridineRearrangement/TautomerizationC3-substituted dihydropyridine (B1217469) derivative
3 C3-substituted intermediate, Zn/HOAcReductive cleavage of N-N bondPyridin-3-ylmethanamine

This interactive table summarizes the key stages in the umpolung formation pathway.

Another fundamental, though less direct, pathway to the core structure involves the Chichibabin pyridine synthesis, where aldehydes and ammonia (B1221849) condense to form the pyridine ring. researchgate.net Subsequent functionalization would then be required to introduce the aminomethyl group. Mechanistic studies using in-situ infrared spectroscopy on related syntheses, such as the formation of 3-picoline from acrolein and ammonia, suggest that the reaction proceeds through the formation and condensation of imine intermediates on a catalyst surface. researchgate.netepa.gov

Understanding Reactivity Profiles in Derivatization Reactions

The reactivity of Pyridin-3-ylmethanamine is dominated by its primary amine group, which acts as a potent nucleophile. This functionality is the primary site for derivatization reactions, which are often employed to modify the molecule's properties or to prepare it for analysis.

A common class of derivatization reactions involves the interaction of the primary amine with pyrylium (B1242799) salts, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy). researchgate.net The mechanism involves the nucleophilic attack of the amine's lone pair on the electron-deficient C2 or C4 position of the pyrylium ring. This is followed by a ring-opening and subsequent recyclization process, ultimately leading to the formation of a stable pyridinium (B92312) salt derivative. These reactions are typically carried out under alkaline conditions, which deprotonate the amine hydrochloride salt, freeing the nucleophilic primary amine to initiate the reaction. researchgate.net

Silylation is another key derivatization technique, often used to increase the volatility of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. researchgate.net The mechanism involves the nucleophilic attack of the aminomethyl group on the silicon atom of BSTFA, leading to the displacement of a trifluoroacetamide (B147638) leaving group and the formation of a trimethylsilyl (B98337) (TMS) derivative. While the pyridine ring's nitrogen is not the primary site of derivatization, it can act as a base catalyst, enhancing the reaction rate by deprotonating the primary amine and increasing its nucleophilicity. researchgate.net

Derivatization ReagentReagent ClassReactive Site on Pyridin-3-ylmethanamineResulting Functional Group
2,4,6-Trimethylpyrylium (TMPy)Pyrylium SaltPrimary Amine (-CH₂NH₂)Substituted Pyridinium Salt
BSTFASilylating AgentPrimary Amine (-CH₂NH₂)N-Trimethylsilyl Amine
Acetic AnhydrideAcylating AgentPrimary Amine (-CH₂NH₂)Acetamide
Isothiocyanates (R-NCS)Thiourea FormationPrimary Amine (-CH₂NH₂)Substituted Thiourea

This interactive table outlines common derivatization reactions for the primary amine group.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The presence of two distinct reactive regions—the aminomethyl side chain and the pyridine ring—makes regioselectivity a critical consideration in reactions involving Pyridin-3-ylmethanamine.

Regioselectivity: Reactions with electrophiles overwhelmingly occur at the highly nucleophilic primary amine rather than the electron-deficient pyridine ring. However, under forcing conditions, the pyridine ring can undergo electrophilic aromatic substitution (EAS). The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C3 and C5 positions. youtube.com Since the aminomethyl group already occupies the C3 position, further substitution would be directed primarily to the C5 position. The outcome is also influenced by the protonation state; in its hydrochloride form, the pyridinium nitrogen is even more strongly deactivating.

Conversely, the C3-selective umpolung synthesis described earlier is a prime example of achieving high regioselectivity in the formation of the molecule itself. chemicalbook.com This method overcomes the natural electronic preferences of the pyridine ring to install a functional group at the C3 position with precision.

Stereoselectivity: While Pyridin-3-ylmethanamine itself is achiral, it is a valuable precursor for the synthesis of chiral molecules, particularly substituted piperidines and other azaheterocycles. mdpi.com Achieving stereoselectivity requires transformations that create one or more stereocenters with a high degree of control.

A powerful strategy involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, followed by a catalytic, stereoselective dearomatization reaction. mdpi.com For example, the asymmetric addition of organometallic reagents to an N-alkylated derivative of Pyridin-3-ylmethanamine can generate chiral 1,2-dihydropyridines. The mechanism of stereocontrol relies on a chiral catalyst, often a metal complex with a chiral ligand, which coordinates to the reactants and facilitates the nucleophilic addition to one face of the pyridinium ring over the other. This approach allows for the synthesis of highly enantioenriched products that can serve as versatile chiral building blocks. mdpi.com Chemo-enzymatic methods, which combine chemical reduction with the high stereoselectivity of biocatalysts like amine oxidases and ene-reductases, also present a pathway to stereo-defined piperidine (B6355638) structures from pyridine precursors. mdpi.com

Structural Elucidation and Spectroscopic Characterization of Pyridin 3 Ylmethanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Pyridin-3-ylmethanamine Hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are employed to verify its molecular framework.

The ¹H NMR spectrum of the free base, Pyridin-3-ylmethanamine, in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the protons of the pyridine (B92270) ring and the aminomethyl group. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, a consequence of their varied electronic environments and spin-spin coupling interactions. The protons of the methylene (B1212753) (-CH₂-) and amine (-NH₂) groups of the aminomethyl substituent exhibit distinct chemical shifts, which are crucial for confirming the presence of this functional group.

Upon formation of the hydrochloride salt, the protonation of the nitrogen atoms—both on the pyridine ring and in the amino group—induces significant changes in the ¹H NMR spectrum. This is due to the alteration of the electronic environment surrounding the nearby protons. Generally, protonation leads to a deshielding effect, causing the signals of the adjacent protons to shift to a higher frequency (downfield). The extent of this shift provides valuable information about the site of protonation.

The ¹³C NMR spectrum of Pyridin-3-ylmethanamine provides further structural confirmation by detailing the carbon skeleton of the molecule. Each unique carbon atom in the pyridine ring and the aminomethyl group gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are characteristic of aromatic heterocyclic systems. The signal corresponding to the methylene carbon of the aminomethyl group is also readily identifiable. Similar to ¹H NMR, the formation of the hydrochloride salt influences the ¹³C NMR spectrum, with the carbon atoms adjacent to the protonated nitrogen atoms experiencing a downfield shift in their resonance frequencies.

Proton (¹H) Chemical Shift (ppm) in CDCl₃ (Free Base) Expected Shift in Hydrochloride Salt
Pyridine Ring ProtonsMultiplets in the aromatic regionDownfield shift
Methylene (-CH₂-) ProtonsDistinct signalDownfield shift
Amine (-NH₂) ProtonsDistinct signalDownfield shift and potential broadening
Carbon (¹³C) Expected Chemical Shift Range (ppm) (Free Base) Expected Shift in Hydrochloride Salt
Pyridine Ring Carbons120-150Downfield shift for carbons near nitrogen
Methylene (-CH₂-) Carbon40-50Downfield shift

Advanced Crystallographic Analysis (X-ray Diffraction)

X-ray diffraction analysis of single crystals provides unambiguous proof of a molecule's three-dimensional structure and its arrangement within a crystal lattice. This technique is paramount for determining precise bond lengths, bond angles, and intermolecular interactions.

For the free base, Pyridin-3-ylmethanamine, crystallographic data is available in the Crystallography Open Database (COD) under the entry number 7702995. This data reveals the precise spatial orientation of the pyridine ring relative to the aminomethyl group, as well as the hydrogen bonding networks that stabilize the crystal structure.

Parameter Information Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry operations that describe the arrangement of molecules in the crystal.
Atomic CoordinatesThe precise position of each atom within the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Intermolecular InteractionsHydrogen bonds, van der Waals forces, and ionic interactions that hold the crystal together.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For Pyridin-3-ylmethanamine, the electron ionization (EI) mass spectrum is available through the NIST WebBook. In EI-MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The pattern of these fragments is a unique fingerprint of the molecule. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the free base (108.14 g/mol ).

The fragmentation of Pyridin-3-ylmethanamine would likely involve the cleavage of the C-C bond between the pyridine ring and the aminomethyl group, leading to the formation of characteristic fragment ions. The stability of the pyridine ring would result in prominent peaks corresponding to the pyridyl moiety.

When analyzing this compound, techniques like electrospray ionization (ESI) are often employed, which are softer ionization methods that can keep the protonated molecule intact. In this case, the mass spectrum would show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is Pyridin-3-ylmethanamine. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of this ion, which can be used to confirm the elemental composition of the molecule with high confidence, thereby serving as a crucial tool for purity assessment.

Ion Expected m/z Significance
[M]⁺ (EI-MS of free base)108Molecular ion of the free base.
[M+H]⁺ (ESI-MS of hydrochloride)109Protonated molecular ion, confirming the molecular weight of the free base.
Fragment IonsVariousProvide structural information based on fragmentation pathways.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For Pyridin-3-ylmethanamine Hydrochloride, DFT calculations elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its chemical properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap generally implies greater stability. researchgate.net For pyridine (B92270) derivatives, the nature of substituents significantly influences these orbital energies. nih.gov In the case of this compound, the protonation of the pyridine nitrogen and the presence of the aminomethyl group (-CH₂NH₃⁺) are the dominant factors.

The electron-withdrawing effect of the protonated pyridinium (B92312) ring lowers the energy of both the HOMO and LUMO compared to the neutral parent molecule. This effect, combined with the influence of the ammonium (B1175870) group, results in a specific electronic profile. Natural Bond Orbital (NBO) analysis can further reveal details about charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Table 1: Representative Electronic Properties from DFT Calculations for Pyridine Derivatives

ParameterDescriptionTypical Calculated Value (for similar structures)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.0 to -8.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO5.0 to 6.5 eV
Dipole Moment (µ)Measure of molecular polarity8 to 12 Debye

Note: The values in this table are illustrative and based on DFT calculations for structurally related protonated pyridine compounds. Actual values for this compound would require specific calculations.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, DFT-based reactivity descriptors can quantify its electrophilic and nucleophilic character. ias.ac.in

Local reactivity descriptors, like Fukui functions, pinpoint the most reactive sites within the molecule. researchgate.net These calculations can predict whether a nucleophilic or electrophilic attack is more likely to occur at a specific atom. For instance, the carbon atoms of the pyridinium ring are expected to be susceptible to nucleophilic attack.

Computational studies can also map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation barriers, providing detailed insights into mechanistic pathways. rsc.org For example, the reaction of the amine group in its unprotonated form could be modeled to understand its participation in condensation or substitution reactions.

Molecular Modeling of Intermolecular Interactions

The solid-state structure and solution behavior of this compound are governed by a network of intermolecular interactions. Molecular modeling techniques are employed to study these non-covalent forces in detail.

The primary interactions for this compound are strong hydrogen bonds. The protonated pyridinium ring (N⁺-H) and the ammonium group (-NH₃⁺) act as potent hydrogen bond donors. github.io The chloride counter-ion (Cl⁻) is a primary hydrogen bond acceptor. Additionally, in aqueous solution, water molecules will extensively solvate the molecule through hydrogen bonding. Computational analysis can quantify the strength of these hydrogen bonds by calculating their interaction energies. sobereva.com

Beyond hydrogen bonding, π-π stacking interactions between the pyridinium rings of adjacent molecules can also contribute to the stability of the crystal lattice. mdpi.com The geometry and energy of these interactions can be modeled to understand the packing arrangement in the solid state. Visualization of the Hirshfeld surface is a common computational tool to analyze and display these intermolecular contacts.

Table 2: Common Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorTypical Energy Range (kcal/mol)
Hydrogen BondPyridinium N⁺-HCl⁻, O (water), N-10 to -20
Hydrogen BondAmmonium N⁺-HCl⁻, O (water), N-10 to -20
Ion-PairingPyridinium/Ammonium CationChloride AnionHighly significant in solid state
π-π StackingPyridinium RingPyridinium Ring-1 to -5

Conformer Analysis and Tautomeric Equilibrium Investigations

The flexibility and potential isomeric forms of this compound can be explored through computational analysis.

Conformer Analysis: The molecule possesses a single rotatable bond between the pyridinium ring and the methylene (B1212753) (-CH₂-) group. nih.gov Rotation around this C-C bond gives rise to different conformers. Computational methods, such as DFT, can be used to calculate the rotational energy barrier. This is achieved by performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied, and the energy is minimized at each step. biomedres.usmdpi.com The results typically show low-energy staggered conformers and higher-energy eclipsed transition states, with the rotational barrier being on the order of a few kcal/mol. researchgate.net

Tautomeric Equilibrium: Tautomerism in this context primarily relates to the site of protonation. Pyridin-3-ylmethanamine has two basic nitrogen atoms: the pyridine ring nitrogen and the amino group nitrogen. In the hydrochloride salt, the proton will preferentially reside on the more basic site. DFT calculations can be used to determine the proton affinity of each nitrogen atom. nih.gov For aminopyridines, the pyridine ring nitrogen is generally more basic than the exocyclic amino group. nih.govmdpi.com Therefore, the proton is expected to localize on the ring nitrogen, forming a pyridinium cation.

Computational studies can quantify the energy difference between the two possible protonated tautomers (pyridinium vs. ammonium). The equilibrium constant between these forms can then be calculated. Studies on similar systems have shown that the pyridinium tautomer is significantly more stable than the tautomer where the side-chain amine is protonated and the pyridine ring is neutral. nih.govresearchgate.net The inclusion of solvent effects in these calculations, often using a Polarizable Continuum Model (PCM), is crucial for accurately representing the equilibrium in solution. academie-sciences.frnih.gov

Derivatization Strategies and Structure Activity Relationship Sar Studies

Systematic Modification of the Pyridine (B92270) Ring

The electronic properties and substitution pattern of the pyridine ring are critical determinants of biological activity. The nitrogen atom makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, influencing its interaction with biological targets. ijnrd.org

SAR studies on various pyridine-containing compounds have demonstrated that the type and position of substituents significantly impact efficacy. For instance, research on the antiproliferative activity of pyridine derivatives has shown that the presence and specific placement of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity against cancer cell lines. mdpi.com Conversely, the introduction of bulky groups or certain halogen atoms may lead to a decrease in activity. mdpi.com

In a specific example exploring bedaquiline (B32110) analogues for anti-tubercular activity, the quinoline (B57606) ring system was replaced with various pyridine heterocycles. nih.gov This modification aimed to improve the safety profile while retaining efficacy. The study found that a 2-methoxypyridine (B126380) core with an aryl substituent at the C5-position yielded potent compounds. Notably, a 4-fluorophenyl derivative was only slightly less active than bedaquiline itself, demonstrating that the pyridine ring can effectively substitute the larger quinoline system. nih.gov Further modifications showed that di-substituted aryl rings were less favorable than mono-substituted ones and that additional substitutions at the C6 position of the pyridine ring were tolerated. nih.gov

The electronic nature of substituents also plays a key role. In studies on benzofuro[2,3-b]pyridine (B12332454) derivatives as ferroptosis inhibitors, introducing a strong electron-withdrawing fluorine atom at the 4-position of the pyridine ring led to a four-fold increase in potency compared to the unsubstituted analogue. acs.org In contrast, adding an electron-donating group at the same position diminished the activity. acs.org This highlights the sensitivity of the molecule's biological function to the electronic environment of the pyridine ring.

Chemical Functionalization at the Aminomethyl Moiety

The aminomethyl group (-CH2NH2) is a key feature of pyridin-3-ylmethanamine, providing a primary amine that is a versatile handle for chemical modification. This group can act as a hydrogen bond donor and a basic center, making it crucial for molecular recognition and interaction with biological targets.

The primary amine can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This transformation is often used to introduce a variety of substituents and can alter properties like lipophilicity and metabolic stability.

Alkylation: Introduction of alkyl groups to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are subsequently reduced to yield substituted amines.

Amide Bond Formation: Coupling with carboxylic acids to create more complex amide derivatives. For example, a series of picolinamide (B142947) (pyridinecarboxamide) derivatives were synthesized and evaluated as acetylcholinesterase inhibitors, where the amine was incorporated into an amide linkage. nih.gov

These modifications can significantly impact biological activity. In the aforementioned picolinamide series, the position of a dimethylamine (B145610) side chain, introduced via modification of an initial amine, markedly influenced the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

Conjugation and Linker Chemistry for Advanced Architectures

The functional groups of pyridin-3-ylmethanamine, particularly the primary amine, make it an excellent building block for conjugation to other molecules, creating advanced architectures like antibody-drug conjugates (ADCs) or other targeted drug delivery systems. fluorochem.co.uk The linker connecting the pyridin-3-ylmethanamine moiety to a payload or targeting group is a critical component that influences the stability, solubility, and release mechanism of the conjugate. fluorochem.co.uk

Linkers can be broadly categorized as:

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved at the target site by specific triggers, such as changes in pH or the presence of certain enzymes (e.g., cathepsins). This ensures the selective release of the active molecule.

Non-Cleavable Linkers: These linkers remain intact, and the drug is released after the entire conjugate (e.g., an antibody) is internalized by the target cell and degraded in the lysosome. A common example involves the thiosuccinimide linkage formed from the reaction of thiols and maleimides. google.com

Positional Effects on Molecular Recognition and Biological Activity

The relative positioning of functional groups on the pyridine ring and its substituents has a profound effect on molecular recognition and biological activity. Isomeric variations can lead to dramatic differences in potency and selectivity due to the precise three-dimensional arrangement of atoms required for optimal interaction with a biological target, such as an enzyme active site or a receptor binding pocket. ijnrd.orgnih.gov

Structure-activity relationship studies consistently demonstrate the importance of substituent placement. For example, in a series of benzamide (B126) and picolinamide derivatives designed as cholinesterase inhibitors, the substitution position of a dimethylamine side chain was found to be a key determinant of both the inhibitory activity and the selectivity for AChE over BChE. nih.govresearchgate.net

Similarly, SAR analysis of pyridine derivatives for antiproliferative activity revealed that the biological effect is strongly correlated with the number and, critically, the position of methoxy groups on the aromatic scaffold. nih.gov The introduction of functional groups that can act as hydrogen bond donors, such as -OH, was also found to be beneficial for activity, suggesting specific interactions with a biological target. mdpi.com

A clear illustration of positional effects is seen in the development of PI3Kδ inhibitors, where replacing a phenyl ring with different nitrogen-containing heterocycles was explored. While pyridine and pyrazine (B50134) analogues retained high potency, a pyridazine (B1198779) analogue resulted in an 800-fold reduction in activity, highlighting the unique and significant impact of the heteroatom's position within the ring. researchgate.net

These findings underscore that even subtle changes in the location of a single atom or functional group can alter the molecule's shape, electronic distribution, and ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), thereby dictating its biological profile.

Summary of Positional and Substituent Effects on Biological Activity

Compound ClassModification/Positional ChangeObserved Effect on Biological ActivityReference
Benzofuro[2,3-b]pyridinesElectron-withdrawing group (F) at C4-position of pyridine~4-fold increase in ferroptosis inhibition acs.org
Benzofuro[2,3-b]pyridinesElectron-donating group at C4-position of pyridineReduced ferroptosis inhibition acs.org
Picolinamide DerivativesVaried substitution position of dimethylamine side chainMarkedly influenced AChE inhibitory activity and selectivity nih.govresearchgate.net
Antiproliferative PyridinesPresence and position of -OMe, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activity mdpi.com
Antiproliferative PyridinesPresence of bulky groups or halogensLowered antiproliferative activity mdpi.com
Bedaquiline AnaloguesReplacement of quinoline with a 2-methoxy-5-aryl-pyridineAnti-tubercular activity was retained, with high potency nih.gov
PI3Kδ InhibitorsReplacement of a phenyl ring with a pyridazine ring800-fold reduction in potency researchgate.net

Applications in Heterocyclic Compound Synthesis

Synthesis of Pyridine-Based Heterocycles

Pyridin-3-ylmethanamine hydrochloride is a key precursor for the construction of various heterocyclic systems that incorporate a pyridine (B92270) moiety. Its primary amine functionality allows for the formation of new rings fused to or substituted on the parent pyridine structure.

Pyrimidine (B1678525) Derivatives

While the direct use of this compound in classic pyrimidine syntheses like the Pinner reaction is not extensively documented in readily available literature, its application in the construction of fused pyrimidine systems has been reported. Specifically, it has been utilized in the synthesis of pyrrolo[2,3-d]pyrimidine analogs, which are of interest in medicinal chemistry. mdpi.comresearchgate.net

In one synthetic approach, pyridin-3-ylmethanamine is reacted with a suitably substituted chloropyrrolo[2,3-d]pyrimidine. The nucleophilic primary amine of pyridin-3-ylmethanamine displaces the chlorine atom on the pyrimidine ring to form a new carbon-nitrogen bond, leading to the desired substituted pyrrolo[2,3-d]pyrimidine. mdpi.comresearchgate.net

Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Reactant 1 Reactant 2 Key Reaction Type Product Class
Substituted 4-chloropyrrolo[2,3-d]pyrimidine Pyridin-3-ylmethanamine Nucleophilic Aromatic Substitution 4-((Pyridin-3-ylmethyl)amino)pyrrolo[2,3-d]pyrimidines

Additionally, pyridin-3-ylmethanamine has been employed in the synthesis of novel N,N-dimethylbarbituric-pyridinium derivatives. In this multi-step synthesis, an intermediate derived from N,N-dimethylbarbituric acid is reacted with pyridin-3-ylmethanamine, which then undergoes further reaction to yield the final pyridinium (B92312) compounds. sci-hub.se

Pyrazole-Fused Pyridines (e.g., Pyrazolo[3,4-b]pyridines)

The utility of pyridin-3-ylmethanamine extends to the synthesis of complex, fused heterocyclic systems containing a pyrazole (B372694) ring. A patent describes the use of pyridin-3-ylmethanamine in the preparation of substituted pyrazolo[3,4-c]isoquinolines. google.com Although not a direct synthesis of a simple pyrazolo[3,4-b]pyridine, this example highlights its role in constructing more elaborate pyrazole-fused scaffolds. The synthesis involves the reaction of pyridin-3-ylmethanamine with a complex enaminone, leading to the formation of the fused heterocyclic system. google.com

Triazolopyridine Systems

This compound is a documented synthetic intermediate in the preparation of triazolopyridine derivatives. A patent discloses its use in the synthesis of triazolopyridine compounds that act as c-Met inhibitors, which are of interest for their potential therapeutic applications. google.com The specific role of pyridin-3-ylmethanamine in the patented synthesis is as a key building block that is incorporated into the final triazolopyridine structure.

Formation of Condensed Ring Systems

As demonstrated in the preceding sections, this compound is instrumental in the formation of various condensed ring systems. The primary amine serves as a reactive handle to build additional rings onto the pyridine core.

Examples of condensed ring systems synthesized using pyridin-3-ylmethanamine include:

Pyrrolo[2,3-d]pyrimidines: Formed through nucleophilic substitution or cross-coupling reactions. mdpi.comresearchgate.net

Pyrazolo[3,4-c]isoquinolines: Constructed via cyclocondensation reactions with appropriate precursors. google.com

Imidazo[1,5-a]pyridines: While a study on the synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes was successful, an attempt to synthesize chromeno[2,3-b]pyridine derivatives using pyridin-3-ylmethanamine under similar conditions was reported to be unsuccessful. bohrium.combeilstein-journals.org This highlights the specific reaction conditions and substrate requirements for successful cyclization.

2-Nitroimidazopyrazinones: Pyridin-3-ylmethanamine has been used in the synthesis of these compounds, which have shown antitubercular and antiparasitic activity. nih.govacs.org

Table 2: Examples of Condensed Ring Systems Synthesized from Pyridin-3-ylmethanamine

Heterocyclic System Synthetic Strategy
Pyrrolo[2,3-d]pyrimidines Nucleophilic aromatic substitution, Buchwald-Hartwig amination
Pyrazolo[3,4-c]isoquinolines Cyclocondensation

Role as a Nucleophilic Building Block in Organic Transformations

The chemical utility of this compound is fundamentally derived from its nature as a nucleophilic building block. The primary amine group (-CH2NH2) is the key functional group that participates in a wide range of organic reactions. The hydrochloride salt is typically converted to the free base in situ by the addition of a base, which then acts as the nucleophile.

The nucleophilic character of the nitrogen atom in the aminomethyl group allows it to attack electrophilic centers, initiating bond formation and subsequent cyclization cascades. This reactivity is central to its application in the synthesis of the heterocyclic systems discussed.

Table 3: Nucleophilic Reactions of Pyridin-3-ylmethanamine in Heterocyclic Synthesis

Reaction Type Electrophilic Partner Resulting Bond
Nucleophilic Aromatic Substitution Activated aryl or heteroaryl halide C(aryl)-N
Acylation Acid chloride C(acyl)-N
Condensation Carbonyl compound (e.g., ketone, aldehyde) C=N (imine formation, often as an intermediate)

Role in Ligand Design and Coordination Chemistry

Design Principles for Pyridin-3-ylmethanamine Hydrochloride-Based Ligands

The utility of Pyridin-3-ylmethanamine as a ligand stems from specific structural and electronic properties that can be harnessed in ligand design. The primary design principles revolve around its function as a bidentate chelating agent.

Bidentate N,N-Donation: The molecule possesses two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the primary amine group. This dual-donor capability allows it to coordinate to a single metal center in a chelating fashion, forming a stable five-membered ring. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate ligands.

Steric Considerations: The flexible aminomethyl linker (—CH₂—NH₂) provides conformational adaptability, allowing the ligand to accommodate the preferred coordination geometries of various metal ions, from tetrahedral to square planar and octahedral. wikipedia.org The steric hindrance around the coordination sites is relatively low, facilitating the approach of substrates in catalytic applications. However, the steric profile can be intentionally increased by modifying the amine or the pyridine ring to control selectivity in catalytic reactions.

Supramolecular Assembly: The presence of the N-H protons on the amino group allows for the formation of hydrogen bonds. These non-covalent interactions can play a crucial role in the solid-state packing of the metal complexes, leading to the formation of extended one-, two-, or three-dimensional supramolecular networks. researchgate.net

Metal-Ligand Complexation and Characterization

Pyridin-3-ylmethanamine readily forms coordination complexes with a range of transition metals. The synthesis typically involves reacting the ligand (often starting from the hydrochloride salt and deprotonating it in situ) with a suitable metal salt in an appropriate solvent. jscimedcentral.com

Research has documented the preparation of complexes with several divalent first-row transition metals, including cobalt(II), nickel(II), and copper(II), using various counter-ions like thiocyanate, chloride, and bromide. chemicalbook.com The resulting complexes exhibit distinct stereochemical configurations depending on the metal and the reaction conditions. chemicalbook.com

The characterization of these metal-ligand complexes is essential to confirm their formation and elucidate their structure and properties. A combination of analytical and spectroscopic techniques is typically employed:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the pyridine ring vibrations and the N-H bonds of the amine group upon complexation provides direct evidence of metal-ligand bond formation. nih.gov

Elemental Analysis: Provides the empirical formula of the complex, confirming its stoichiometry.

Mass Spectrometry: Determines the molecular weight of the complex, further verifying its composition. nih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis are used to study the thermal stability of the complexes and their decomposition pathways. chemicalbook.com

Magnetic Susceptibility Measurements: These measurements help to determine the oxidation state and spin state of the central metal ion, providing insight into the electronic structure of the complex. chemicalbook.com

Metal IonAnionReported Characterization Techniques
Cobalt(II)Thiocyanate, Chloride, BromideSpectroscopy, Magnetism, Thermal Analysis (TGA/DTA) chemicalbook.com
Nickel(II)Thiocyanate, Chloride, BromideSpectroscopy, Magnetism, Thermal Analysis (TGA/DTA) chemicalbook.com
Copper(II)Thiocyanate, Chloride, BromideSpectroscopy, Magnetism, Thermal Analysis (TGA/DTA) chemicalbook.com
Iron(II)ChlorideESI-MS, FT-IR, Elemental Analysis, X-ray Diffraction researchgate.net

Applications in Catalysis and Organometallic Chemistry

The ability of Pyridin-3-ylmethanamine and its derivatives to form stable and electronically tunable metal complexes makes them valuable ligands in catalysis and organometallic chemistry. The coordinated metal center often serves as the active site for catalytic transformations.

Homogeneous Catalysis: Iron(II) complexes bearing pyridyl-imine ligands (derived from pyridine amines) have been successfully employed as catalysts for the asymmetric transfer hydrogenation of ketones, a key reaction in the synthesis of chiral alcohols. researchgate.net These complexes demonstrate moderate catalytic activities, which can be influenced by the specific structure of the ligand and the reaction conditions. researchgate.net

Heterogeneous Catalysis: To improve catalyst recyclability and stability, complexes can be immobilized on solid supports. For example, a picolylamine–Ni(II) complex anchored to silica-coated magnetic nanoparticles has been developed as an environmentally friendly and reusable catalyst. nih.gov This system proved effective in the one-pot synthesis of substituted pyridine derivatives, showcasing the practical advantages of catalyst heterogenization. nih.gov

Fluorescence Sensing: Certain metal complexes constructed from pyridine-amino acid derivatives have shown potential in chemical sensing. For instance, some complexes exhibit fluorescence that can be quenched selectively by specific metal ions, such as Fe³⁺, allowing for their detection in aqueous solutions. researchgate.net

Biomimetic Chemistry: The combination of a pyridine ring and amine donors mimics the coordination environment of metal ions in some biological systems, such as in the active sites of metalloenzymes. mdpi.com This makes these complexes useful models for studying biological processes.

Catalyst/Complex SystemType of ApplicationDescription of Research Finding
Iron(II) complexes with (pyridyl)imine ligandsHomogeneous CatalysisUsed as catalysts in the transfer hydrogenation of ketones to produce chiral alcohols. researchgate.net
Ni(II)-picolylamine complex on magnetic nanoparticlesHeterogeneous CatalysisActs as a recyclable catalyst for the one-pot synthesis of various substituted pyridine derivatives. nih.gov
Coordination complexes with pyridine–amino acid ligandsFluorescence SensingDemonstrated the ability to selectively detect Fe³⁺ ions in water through fluorescence quenching. researchgate.net

Contributions to Medicinal Chemistry Research Preclinical Context

Intermediate in Preclinical Pharmaceutical Synthesis

Pyridin-3-ylmethanamine Hydrochloride is frequently employed as a crucial intermediate in the multi-step synthesis of potential drug candidates. Its role is not typically as a final pharmacologically active agent itself, but as a foundational piece that is incorporated or modified to build a more complex molecular architecture.

A prominent example of its use is in the development of irreversible inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.govnih.gov In the synthesis of the potent FAAH inhibitor PF-3845, a 3-aminopyridine (B143674) moiety, derived from pyridin-3-ylmethanamine, was utilized as a leaving group. The strategic inclusion of this group was a key medicinal chemistry step that enhanced the inhibitor's potency by a significant margin compared to earlier analogues. nih.gov The synthesis involves reacting the 3-aminopyridine component to form a carbamate (B1207046) that covalently modifies a key serine residue in the FAAH active site. nih.gov This demonstrates the compound's utility in creating highly specific, mechanism-based inhibitors for therapeutic investigation.

Furthermore, patent literature describes the use of pyridin-yl-methylamine intermediates in the synthesis of novel compounds intended for use as antidepressants and analgesics, highlighting its broad applicability in the creation of central nervous system-active agents. google.com

Scaffold for Novel Compound Libraries in Drug Discovery

The concept of a "scaffold" is central to modern drug discovery, referring to a core molecular structure upon which a variety of chemical substituents can be attached to create a library of related compounds. Pyridin-3-ylmethanamine is an exemplary scaffold for generating such libraries for high-throughput screening. nih.govmdpi.com

The pyridine (B92270) ring provides a rigid, planar core with a nitrogen atom that can act as a hydrogen bond acceptor, a key interaction for binding to many protein targets like kinases. researchgate.net The aminomethyl group (-CH₂NH₂) offers a reactive handle for a multitude of chemical transformations, including:

Amide bond formation: Acylation with various carboxylic acids to explore different substituents.

Reductive amination: Reaction with aldehydes or ketones to introduce diverse side chains.

Urea and carbamate formation: Creating derivatives that can interact with different target proteins.

This synthetic tractability allows for the systematic modification of the molecule, enabling chemists to build large, diversified libraries of compounds. nih.gov These libraries can then be screened against specific biological targets to identify "hit" compounds. Subsequent optimization of these hits, guided by structure-activity relationship (SAR) studies, can lead to the development of potent and selective "lead" compounds for further preclinical evaluation. nih.gov The use of pyridine-based scaffolds, such as pyrazolo[4,3-b]pyridines, has been instrumental in discovering modulators for targets like the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govnih.gov

Exploration in Modulating Specific Molecular Targets

Derivatives built upon the pyridin-3-ylmethanamine scaffold have been investigated for their ability to modulate a range of molecular targets implicated in various diseases. The pyridine core often serves as a crucial anchoring point within the binding site of a target protein.

Fatty Acid Amide Hydrolase (FAAH): As mentioned, the 3-aminopyridine moiety is a key feature in potent FAAH inhibitors like PF-3845. nih.gov FAAH is a serine hydrolase that degrades anandamide (B1667382) and other fatty acid amides, which are endogenous signaling lipids. mdpi.com Inhibition of FAAH raises the levels of these lipids, producing analgesic and anti-inflammatory effects. nih.govmdpi.com The design of these inhibitors leverages the 3-aminopyridine group to achieve a covalent carbamylation of the enzyme's catalytic serine nucleophile. nih.gov

Protein Kinases: The pyridine scaffold is a cornerstone in the design of protein kinase inhibitors, a major class of anticancer drugs. ijsat.org The nitrogen atom in the pyridine ring is often positioned to form a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. researchgate.net By modifying the substituents on the pyridine core, researchers have developed inhibitors for various kinases, including:

PIM Kinases: Implicated in cancers like acute myeloid leukemia (AML). researchgate.net

Phosphatidylinositol-3-Kinases (PI3Ks): A family of enzymes involved in cell growth and survival, often dysregulated in cancer. nih.gov

c-Src Kinase: A non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis. researchgate.net

G-Protein Coupled Receptors (GPCRs): The versatility of the pyridine scaffold extends to GPCRs. For instance, the preclinical compound VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), is built upon a pyrazolo[4,3-b]pyridine core. nih.gov mGlu4 PAMs are being investigated as a potential therapy for Parkinson's disease. nih.gov

The table below summarizes key molecular targets modulated by compounds derived from pyridine-based scaffolds.

Molecular TargetTherapeutic AreaRole of Pyridine ScaffoldExample Compound Class
Fatty Acid Amide Hydrolase (FAAH)Pain, InflammationForms part of a reactive group for covalent inhibition. nih.govPiperidine (B6355638) Carbamates (e.g., PF-3845)
Protein Kinases (e.g., PIM, PI3K, c-Src)OncologyActs as a hydrogen bond acceptor in the ATP-binding site hinge region. researchgate.netnih.govresearchgate.netPyridylpyrimidinylaminophenyl Amides
Metabotropic Glutamate Receptor 4 (mGlu4)Parkinson's DiseaseServes as the core of a positive allosteric modulator. nih.govPyrazolo[4,3-b]pyridines (e.g., VU0418506)
Acetylcholinesterase (AChE)Alzheimer's DiseaseComponent of a multi-target ligand designed to inhibit the enzyme. nih.govPyridine Amine Derivatives (e.g., PAT)

Development of Preclinical Candidates for Therapeutic Modalities

The exploration of pyridin-3-ylmethanamine derivatives has led to the development of several promising preclinical candidates for a variety of therapeutic applications. These compounds have demonstrated efficacy in cellular and animal models of disease, forming the basis for potential future clinical development.

Anti-Inflammatory Agents: The FAAH inhibitor PF-3845, incorporating a 3-aminopyridine moiety, has been extensively characterized in preclinical models. It selectively inhibits FAAH in vivo, leading to increased levels of anandamide in the brain and resulting in significant, cannabinoid receptor-dependent reductions in inflammatory pain. nih.gov

Neuroprotective Agents:

Parkinson's Disease: The mGlu4 PAM VU0418506 has shown efficacy in multiple rodent models of Parkinson's disease, establishing its potential as a disease-modifying therapy. nih.gov

Alzheimer's Disease: A pyridine amine derivative, PAT, was shown to be effective in counteracting amyloid-β (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease. nih.gov In preclinical studies using transgenic C. elegans and APP/PS1 mouse models, PAT reduced the production of reactive oxygen species, protected mitochondrial function, and significantly improved memory and cognitive abilities. nih.gov

Anticancer Agents: Numerous kinase inhibitors based on pyridine and related heterocyclic scaffolds have entered preclinical development. For example, derivatives of the pyridylpyrimidinylaminophenyl scaffold have shown potent inhibition of kinases like c-Src and Bcr-Abl, which are critical drivers in certain leukemias. researchgate.net Similarly, novel inhibitors targeting PIM kinases have demonstrated profound anti-tumor efficacy in mouse xenograft models of acute myeloid leukemia. researchgate.net

The following table details select preclinical candidates developed from pyridine-containing scaffolds.

Preclinical Candidate/SeriesTherapeutic ModalityMechanism of ActionKey Preclinical Finding
PF-3845Anti-inflammatory, AnalgesicIrreversible inhibition of Fatty Acid Amide Hydrolase (FAAH). nih.govProfound reduction of inflammatory pain in rodent models. nih.gov
VU0418506Neuroprotection (Parkinson's Disease)Positive Allosteric Modulator (PAM) of mGlu4. nih.govEfficacious in rodent models of Parkinson's disease. nih.gov
PATNeuroprotection (Alzheimer's Disease)Inhibition of Aβ aggregation and acetylcholinesterase activity. nih.govAmeliorated cognitive deficits in APP/PS1 AD model mice. nih.gov
Pyridylpyrimidinylaminophenyl DerivativesOncologyInhibition of protein kinases (e.g., c-Src, Bcr-Abl). researchgate.netPotent kinase inhibition with IC50 values comparable to existing drugs. researchgate.net
Imidazopyridazine-ThiazolidinedionesOncologyInhibition of PIM kinases. researchgate.netExerted anti-tumor activities in tumor xenograft models. researchgate.net

Emerging Research Areas and Future Directions

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Deep learning generative models represent another frontier. pitt.edu These neural networks can be trained on large databases of molecules, including fragments like Pyridin-3-ylmethanamine, to design novel compounds de novo with desired properties. The model learns the underlying rules of chemical structure and bonding to propose new molecules that could be synthesized and tested, drastically accelerating the innovation cycle. pitt.edu For instance, a generative model could be tasked with designing a library of kinase inhibitors, using the pyridin-3-ylmethanamine core as a starting point due to its prevalence in known inhibitors.

The table below outlines potential applications of AI and ML where Pyridin-3-ylmethanamine hydrochloride could be a valuable input.

AI/ML ApplicationRole of this compoundPotential Outcome
Fragment-Based QSAR Serves as a core fragment for building training datasets. nih.govPredictive models for the bioactivity of its derivatives.
Generative Chemistry Used as a known, valid chemical scaffold to guide the generation of new molecules.Novel drug candidates or functional materials with optimized properties.
Virtual Screening Derivatives can be rapidly evaluated in silico for binding affinity to biological targets.Identification of promising "hit" compounds for further development.
Retrosynthesis Prediction AI tools can propose efficient synthetic routes to complex derivatives.Streamlined and more sustainable chemical synthesis pathways.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. The molecular structure of Pyridin-3-ylmethanamine provides multiple points for such interactions, making it an intriguing building block for self-assembling systems.

The key interactions that can be exploited include:

Hydrogen Bonding: The primary amine of the methanamine group and the nitrogen atom of the pyridine (B92270) ring can both act as hydrogen bond donors and acceptors.

π-π Stacking: The electron-deficient pyridine ring can participate in stacking interactions with other aromatic systems. nih.gov

Ion-Pairing: As a hydrochloride salt, the positively charged pyridinium (B92312) ion and the chloride anion can engage in strong electrostatic interactions.

These interactions can be programmed to direct the assembly of molecules into higher-order structures like tapes, sheets, or three-dimensional networks. mdpi.com For example, the interplay between hydrogen bonding and π-π stacking in pyridine derivatives has been shown to influence crystal packing and the formation of specific supramolecular architectures. nih.gov Researchers are exploring how modifying the pyridine ring with different substituents can tune these interactions to create functional materials, such as liquid crystals or porous organic frameworks. The self-assembly of pyridine-substituted fullerenes into flower-like architectures highlights the potential for creating novel nanostructures. rsc.org

Supramolecular MotifInteracting Groups on Pyridin-3-ylmethanamineResulting Assembly Type
Head-to-Tail Hydrogen Bonding Amine group of one molecule with the pyridine nitrogen of another.Linear chains or tapes.
Aromatic Stacking Parallel alignment of pyridine rings.Columnar or layered structures.
Anion-Templated Assembly Chloride ion coordinating with multiple pyridinium cations.Formation of discrete clusters or extended lattices.
Metal Coordination Pyridine nitrogen and/or amine group coordinating to a metal center.Metal-organic frameworks (MOFs) or coordination polymers.

Novel Synthetic Applications beyond Traditional Organic Chemistry

While this compound is a staple in traditional organic synthesis, its derivatives are becoming subjects of more advanced and sustainable synthetic methodologies. These emerging techniques offer milder reaction conditions, higher selectivity, and novel pathways to complex molecules.

Biocatalysis is one such area. Enzymes are being explored for the synthesis and modification of pyridine derivatives. nih.gov For instance, biocatalytic methods are being developed for the sustainable production of substituted pyridines from biomass-derived feedstocks, which could be adapted for derivatives of Pyridin-3-ylmethanamine. ukri.org This approach offers an environmentally friendly alternative to conventional multi-step organic synthesis. rsc.org

Photoredox catalysis is another powerful tool that utilizes visible light to initiate chemical reactions. numberanalytics.com This methodology has been successfully applied to the functionalization of pyridines and their N-oxides. acs.orgnih.govresearchgate.net For example, photoredox-catalyzed reactions can enable the addition of various functional groups to the pyridine ring under exceptionally mild conditions, a process that is often challenging using traditional methods. acs.org This opens up new avenues for creating complex derivatives of Pyridin-3-ylmethanamine that were previously difficult to access.

Synthetic MethodDescriptionPotential Application to Pyridin-3-ylmethanamine
Biocatalysis Use of enzymes or whole-cell systems to perform chemical transformations. kyoto-u.ac.jpEnantioselective modification of the aminomethyl side chain or functionalization of the pyridine ring.
Photoredox Catalysis Visible light-driven reactions to generate reactive intermediates. researchgate.netchemrxiv.orgC-H functionalization of the pyridine ring to introduce new substituents at various positions.
Electrocatalysis Use of electric potential to drive reactions. numberanalytics.comControlled oxidation or reduction reactions to synthesize novel derivatives.
Flow Chemistry Performing reactions in continuous-flow reactors.Safer and more scalable synthesis of derivatives, particularly for energetic or unstable intermediates.

Advancements in Analytical Methodologies for Complex Derivatives

As more complex derivatives of Pyridin-3-ylmethanamine are synthesized, the need for sophisticated analytical techniques to characterize them becomes crucial. Standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain fundamental, but advanced applications of these techniques are providing deeper structural insights.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel derivatives. Meanwhile, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for unambiguously assigning the structure of complex molecules, especially when multiple pyridine isomers are possible. helixchrom.com Studies on palladium(II) complexes with functionalized pyridine ligands have demonstrated how detailed NMR and MS analysis can elucidate the physicochemical properties of these complex systems. nih.govacs.org

More advanced, specialized techniques are also emerging. For example, zero-field NMR, enhanced by hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange), has been shown to be capable of distinguishing between different pyridine derivatives with high sensitivity, even at natural isotopic abundance. nih.gov This could be particularly useful for analyzing mixtures or for studying subtle structural changes in complex derivatives of Pyridin-3-ylmethanamine.

Analytical TechniqueInformation ProvidedRelevance to Pyridin-3-ylmethanamine Derivatives
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purification of compounds in a mixture. nih.govEssential for isolating specific derivatives and analyzing reaction purity.
Multi-dimensional NMR Spectroscopy Detailed connectivity and spatial relationships between atoms.Unambiguous structure determination of complex and isomeric derivatives. up.ac.za
Paramagnetic NMR Spectroscopy Analysis of molecules containing paramagnetic centers, such as metal complexes. acs.orgCharacterization of metal-organic frameworks or catalysts involving the compound as a ligand.
Zero-Field NMR with SABRE Unique spectral fingerprints based on J-coupling constants, without a strong magnet. nih.govHigh-sensitivity chemical identification and differentiation of closely related derivatives.

Q & A

Q. What are the recommended safety protocols for handling Pyridin-3-ylmethanamine Hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity before use) and a flame-retardant antistatic lab coat. Use chemical-resistant goggles and a full-face shield if splashing is possible .
  • Respiratory Protection: Use fume hoods for weighing or handling powdered forms. If airborne exposure is likely, employ NIOSH-approved N95 respirators .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination. Decontaminate surfaces with ethanol-water mixtures (70:30 v/v) .
  • First Aid: For eye exposure, irrigate with saline for ≥15 minutes; for ingestion, rinse mouth with water (do not induce vomiting) .

Q. How is this compound synthesized, and what are the critical reaction conditions?

Methodological Answer:

  • Synthetic Route: React pyridin-3-ylmethanamine with hydrochloric acid (HCl) in aqueous solution. A typical protocol uses a 1:2 molar ratio of amine:HCl, dissolved in deionized water, followed by slow solvent evaporation to crystallize the hydrochloride salt .
  • Key Parameters: Maintain pH < 2 during acidification to ensure protonation of the amine. Crystallization at 4°C improves yield and purity .
  • Validation: Confirm product identity via melting point analysis (reported range: 215–220°C with decomposition) and FT-IR (N–H stretch at 3200–2800 cm⁻¹; pyridine ring vibrations at 1600–1450 cm⁻¹) .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C–N: 1.47 Å) and torsion angles (e.g., 68.13° between pyridine and ammonium planes) .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) detects impurities ≤0.5% .
  • Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z 123.1 (free base) and 159.6 (HCl adduct) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?

Methodological Answer:

  • Data Reconciliation: Compare unit cell parameters (e.g., prior P21/a space group with R = 0.16 vs. redetermined R = 0.05 in P1). Use software like Mercury to overlay structures and identify systematic errors (e.g., H-atom placement) .
  • Validation: Cross-validate with powder XRD to confirm phase purity. Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds contributing 35% of crystal packing) .
  • Collaboration: Share crystallographic data (.cif files) via repositories like the Cambridge Structural Database (CSD) for peer validation .

Q. What strategies address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Read-Across Analysis: Use data from structurally similar compounds (e.g., pyridine derivatives) to estimate persistence (e.g., t₁/₂ in water: 10–30 days) and bioaccumulation potential (log Kow: 1.2–1.8) .
  • In Silico Modeling: Apply QSAR tools like EPI Suite to predict acute aquatic toxicity (e.g., LC50 for fish: 12–25 mg/L) .
  • Experimental Testing: Conduct OECD 301D biodegradation assays with activated sludge inoculum. Monitor via HPLC for parent compound depletion .

Q. How can researchers optimize synthetic routes to minimize byproducts in this compound derivatives?

Methodological Answer:

  • Reaction Engineering: Use flow chemistry to control residence time (e.g., 5 min at 50°C) and reduce side reactions (e.g., over-alkylation) .
  • Catalysis: Employ Pd/C (5 wt%) for selective hydrogenation of intermediates. Monitor reaction progress via in-line NMR .
  • Byproduct Mitigation: Introduce scavenger resins (e.g., QuadraPure™) to sequester unreacted reagents. Post-synthesis, purify via recrystallization from ethanol/ethyl acetate (3:1 v/v) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The pyridine ring’s electron-withdrawing nature activates the methylamine group for SN2 reactions (e.g., with alkyl halides). Density functional theory (DFT) calculations show a transition state energy barrier of 25–30 kcal/mol .
  • Steric Considerations: Substituents at the 4-position of the pyridine ring hinder backside attack, favoring elimination pathways. Kinetic studies (Eyring plots) reveal Δ‡S = −120 J/mol·K for competing mechanisms .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the transition state, increasing reaction rates by 3–5× compared to THF .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under oxidative conditions?

Methodological Answer:

  • Contextual Factors: Variability may arise from impurity profiles (e.g., trace metals in HCl used for salt formation). Conduct accelerated stability studies (40°C/75% RH) with ICP-MS to quantify metal content .
  • Mechanistic Studies: Use EPR spectroscopy to detect radical intermediates during oxidation. For example, tert-butyl hydroperoxide generates a persistent aminoxyl radical (g = 2.006) .
  • Standardization: Adopt USP-NF protocols for forced degradation (e.g., 3% H₂O₂ at 70°C for 24 hr) to harmonize stability criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.